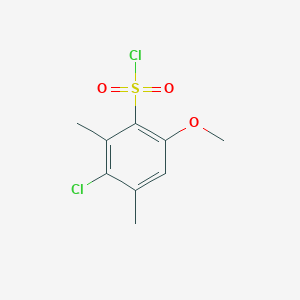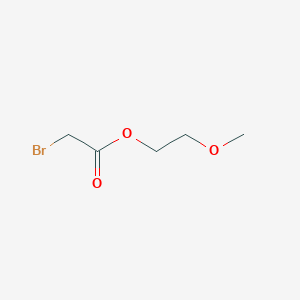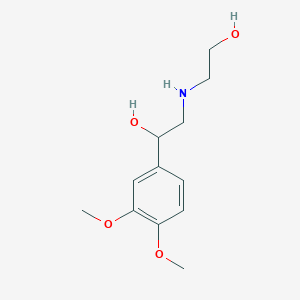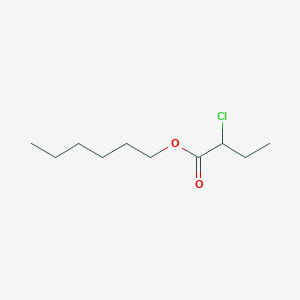
Hexyl 2-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. Hexyl 2-chlorobutanoate is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 2-chlorobutanoate can be synthesized through the esterification reaction between hexanol and 2-chlorobutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Hexyl 2-chlorobutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: Hexanol and 2-chlorobutanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl 2-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 2-chlorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hexyl 2-chlorobutanoate can be compared with other similar compounds, such as:
Hexyl butanoate: Similar ester structure but without the chlorine atom, leading to different reactivity and applications.
2-chlorobutanoic acid: The parent acid of this compound, used in similar chemical reactions but with different properties.
Uniqueness: this compound’s unique combination of a hexyl ester and a chlorine atom provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
hexyl 2-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONBEAFOOASRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335869 |
Source


|
| Record name | Hexyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88395-74-8 |
Source


|
| Record name | Hexyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
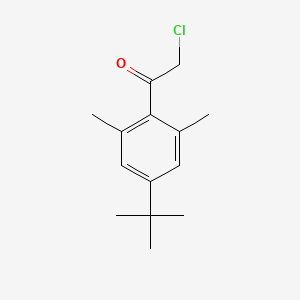

![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
![1-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906201.png)

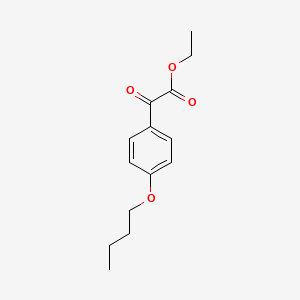

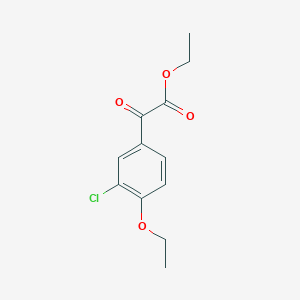
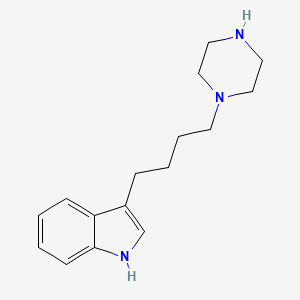
![4-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B7906243.png)
